Fexofenadinone-d10
Description
Significance of Stable Isotopes in Drug Discovery and Development Research
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of elements that have become crucial in pharmaceutical research. metsol.com Their use provides a safe and effective way to trace the metabolic fate of drugs within biological systems. scitechnol.com By incorporating these isotopes into a drug molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. chemicalsknowledgehub.commusechem.com
This isotopic labeling allows for a detailed understanding of a drug's mechanism of action at a molecular level without significantly altering its chemical properties. musechem.com For instance, deuterium labeling can enhance a drug's metabolic stability by strengthening the chemical bonds, a phenomenon known as the kinetic isotope effect. simsonpharma.comresearchgate.net This can lead to an improved pharmacokinetic profile, potentially reducing dosing frequency and improving the safety profile of a drug. pharmaffiliates.comnih.gov The use of stable isotopes is a key strategy in developing safer, more effective therapeutics and is integral to modern drug development, from early discovery to clinical trials. metsol.commusechem.com
Overview of Fexofenadinone-d10 as a Research Tool
This compound is the deuterated form of Fexofenadinone, a major metabolite of the second-generation antihistamine, Fexofenadine (B15129). wikipedia.orgdrugbank.com Fexofenadine is widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic urticaria. wikipedia.orgnih.gov As a research tool, this compound is primarily utilized as an internal standard in bioanalytical studies.
Internal standards are essential for achieving accuracy and precision in quantitative analysis, particularly in complex biological matrices like blood or plasma. clearsynth.com By adding a known quantity of this compound to a sample, analysts can accurately quantify the concentration of the non-deuterated Fexofenadinone. This is because the deuterated standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization in mass spectrometry, thus compensating for any variability in the analytical process. texilajournal.comscioninstruments.com
Below is a table detailing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₃₂H₂₉D₁₀NO₄ |
| Appearance | White to Off-White Solid |
| Application | Internal Standard |
| Isotopic Purity | Typically >98% |
Rationale for Deuteration in Mechanistic and Quantitative Studies
The strategic replacement of hydrogen with deuterium in a molecule offers significant advantages for both mechanistic and quantitative research. musechem.com The rationale behind this is rooted in the physical properties of deuterium.
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. researchgate.netmusechem.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. This "deuterium kinetic isotope effect" is a powerful tool in mechanistic studies to determine if C-H bond cleavage is a rate-limiting step in a metabolic pathway. researchgate.netnih.gov By observing changes in metabolism after deuteration, researchers can identify vulnerable sites on a drug molecule. nih.gov
Quantitative Analysis (Mass Spectrometry): In quantitative studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the gold standard for internal standards. texilajournal.comscispace.com Because they have a higher mass than their non-deuterated counterparts, they can be easily distinguished by the mass spectrometer. scioninstruments.com However, their chemical properties and chromatographic retention times are nearly identical, ensuring they co-elute with the analyte. texilajournal.com This co-elution is critical for correcting matrix effects, where other components in a sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. clearsynth.com The use of deuterated internal standards like this compound significantly improves the robustness, precision, and accuracy of bioanalytical methods. clearsynth.comtexilajournal.com
The table below summarizes the key advantages of using deuterated compounds in research.
| Application Area | Advantage of Deuteration | Scientific Principle |
| Mechanistic Studies | Allows for the investigation of reaction mechanisms and metabolic pathways. | Kinetic Isotope Effect (KIE) slows down the rate of C-H bond cleavage. researchgate.netnih.gov |
| Quantitative Bioanalysis | Serves as an ideal internal standard for mass spectrometry. | Co-elutes with the analyte, has a distinct mass, and compensates for matrix effects. clearsynth.comtexilajournal.com |
| Drug Development | Can improve the pharmacokinetic profile of a drug. | Increased metabolic stability can lead to longer half-life and reduced formation of toxic metabolites. simsonpharma.compharmaffiliates.com |
Properties
Molecular Formula |
C₃₂H₂₇D₁₀NO₄ |
|---|---|
Molecular Weight |
509.7 |
Synonyms |
2-[4-[4-[4-(Hydroxydiphenyl-d10-methyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic Acid; 4-[1-Oxo-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid; USP Fexofenadine Related Compound A-d10 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Fexofenadinone D10
Approaches to Deuterium (B1214612) Incorporation in Fexofenadinone Analogs
The introduction of deuterium into molecules like Fexofenadinone can be achieved through various methods, each with its own advantages and challenges. The strategies generally focus on incorporating the deuterium label at positions that are metabolically stable to prevent its loss during biological processing.
The synthesis of deuterated compounds often begins with deuterated precursors or involves hydrogen-deuterium exchange reactions on the target molecule or an intermediate. resolvemass.ca For Fexofenadine (B15129) and its analogs, deuterium labeling is typically targeted at specific molecular positions. Common methods for deuterium incorporation include:
Synthesis from Deuterated Precursors: This is a widely used strategy where the synthesis starts with commercially available or custom-synthesized starting materials that already contain deuterium atoms at the desired positions. simsonpharma.com For Fexofenadinone-d10, this could involve using deuterated benzene (B151609) or other deuterated aromatic precursors in the initial stages of building the molecular backbone.
Catalytic Hydrogen-Deuterium Exchange: This method involves treating the compound with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. resolvemass.cagoogle.com This can facilitate the exchange of hydrogen atoms for deuterium on aromatic rings or at positions adjacent to functional groups. google.com
Use of Deuterated Reagents: Specific functional groups can be introduced using reagents that are already deuterated. simsonpharma.com For example, a deuterated methyl group could be added via a deuterated Grignard reagent or methyl iodide.
In the case of Fexofenadine-d10, a common precursor to this compound, the deuterium atoms are often located on one of the phenyl rings and the tert-butyl group. This strategic placement ensures that the label is retained during the metabolic oxidation of Fexofenadine to Fexofenadinone.
The synthesis of deuterated compounds is not without its difficulties. Key challenges include:
Synthesis Complexity: Achieving selective deuteration at specific positions requires carefully controlled reaction conditions and may involve complex, multi-step synthetic protocols. resolvemass.camusechem.com
Isotopic Scrambling: Unwanted exchange of deuterium back to hydrogen can occur under certain reaction conditions, reducing the isotopic purity of the final product. synmr.in
Reaction Kinetics: The presence of deuterium can alter the reaction rates due to the kinetic isotope effect, where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. musechem.com
To address these challenges, innovations in synthetic chemistry are continuously being developed. Flow synthesis methods, for instance, offer a way to improve production throughput and reaction efficiency for deuterated aromatic compounds by allowing for better control over reaction parameters and reducing the consumption of expensive reagents like D₂O. tn-sanso.co.jp
Precursor Chemistry and Reaction Pathways for this compound Synthesis
A general synthesis of Fexofenadine involves several key steps, starting from simpler precursors. researchgate.netgoogle.com A plausible pathway to this compound would likely begin with the synthesis of a deuterated version of a key intermediate, such as 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid. The "d10" label would likely be incorporated by using deuterated analogs of the initial starting materials.
A probable synthetic approach could be:
Synthesis of a Deuterated Ketone Intermediate: A Friedel-Crafts acylation reaction between a deuterated aromatic compound (e.g., benzene-d6) and a suitable acyl chloride would form a deuterated ketone. Subsequent reactions would build the side chain.
Coupling Reaction: The deuterated intermediate would then be coupled with azacyclonol (B1665903) (α,α-diphenyl-4-piperidinemethanol).
Oxidation: The resulting Fexofenadine-d10 would then be oxidized to this compound. This oxidation specifically targets the secondary alcohol on the butyl chain, converting it to a ketone.
Below is a table outlining potential precursors for the synthesis of this compound.
| Precursor Name | Chemical Formula | Role in Synthesis |
| Benzene-d6 | C₆D₆ | Source of deuterated phenyl ring |
| 4-Chlorobutyryl chloride | C₄H₄Cl₂O | Acylating agent in Friedel-Crafts reaction |
| Azacyclonol | C₁₈H₂₁NO | Piperidine-containing fragment |
| Fexofenadine-d10 | C₃₂H₂₉D₁₀NO₄ | Direct precursor to this compound via oxidation. medchemexpress.eumedchemexpress.com |
Isotopic Purity and Enrichment Assessment in Labeled Compounds
Ensuring the high isotopic purity and enrichment of this compound is critical for its use as an internal standard. Several analytical techniques are employed to verify the level of deuterium incorporation and the structural integrity of the final compound. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecule, the number of deuterium atoms can be confirmed. The relative abundances of the different isotopologs (molecules differing only in their isotopic composition) are used to calculate the percentage of isotopic enrichment. nih.govcolab.ws
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for characterizing deuterated compounds. rsc.org
¹H NMR (Proton NMR): In a highly deuterated compound, the proton NMR spectrum will show a significant reduction or absence of signals at the positions where deuterium has replaced hydrogen. The integration of the remaining proton signals can be used to quantify the extent of deuteration. google.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the specific locations of the deuterium atoms within the molecule. google.com
The combination of MS and NMR provides a comprehensive assessment of the isotopic labeling, confirming both the degree of enrichment and the precise location of the deuterium atoms. rsc.org
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight, determines isotopic distribution, and calculates isotopic enrichment. nih.govresearchgate.net |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Shows the absence of protons at deuterated sites, allowing for quantification of deuterium incorporation. google.com |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly detects deuterium atoms and confirms their specific locations within the molecular structure. google.com |
| Liquid Chromatography (LC) | Used in conjunction with MS (LC-MS) to separate the analyte from impurities before analysis. nih.gov |
Advanced Analytical Methodologies and Applications of Fexofenadinone D10
Quantitative Analysis of Fexofenadine (B15129) and Related Compounds
The accurate quantification of the antihistamine fexofenadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Advanced analytical techniques, particularly those involving mass spectrometry, rely on the use of appropriate internal standards to ensure the precision and reliability of the results. Fexofenadine-d10, a stable isotope-labeled version of fexofenadine, is a preferred internal standard for this purpose.
Role of Fexofenadine-d10 as an Internal Standard in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, an internal standard (IS) is a reference compound of a known concentration added to samples to correct for variability during the analytical process. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as Fexofenadine-d10, are considered the gold standard. wuxiapptec.comcaymanchem.com A SIL-IS is a compound where several atoms are replaced by their stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). wuxiapptec.com
Fexofenadine-d10 is intended for use as an internal standard for the quantification of fexofenadine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com Because Fexofenadine-d10 has nearly identical chemical and physical properties to the analyte, fexofenadine, it co-elutes during chromatography and experiences similar effects during sample preparation and ionization. wuxiapptec.com This co-behavior allows it to effectively compensate for variations in sample extraction, injection volume, and, most importantly, matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the biological sample. wuxiapptec.comtandfonline.com By using the ratio of the analyte response to the IS response for quantification, the accuracy and precision of the measurement are significantly improved. wuxiapptec.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Developing a robust LC-MS/MS method is essential for the reliable quantification of fexofenadine in complex biological matrices like human plasma. This involves optimizing both the chromatographic separation and the mass spectrometric detection, with Fexofenadine-d10 playing a key role throughout the process.
The goal of chromatographic separation is to resolve the analyte and its internal standard from other endogenous components in the sample to minimize interference. For fexofenadine and Fexofenadine-d10, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.
Several studies have detailed successful separation using various columns and mobile phases. A common approach involves using C18 or similar reversed-phase columns. jchr.orgdergipark.org.trresearchgate.net For instance, one validated method for the simultaneous quantification of montelukast (B128269) and fexofenadine used a Chromolith RP18e column with an isocratic mobile phase of 20 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (20:80, v/v) at a flow rate of 1.2 mL/min. jchr.orgnih.gov In this method, fexofenadine and its internal standard, Fexofenadine-d10, eluted at the same retention time of 1.2 minutes. nih.gov Another method employed a C18 column with a mobile phase of methanol (B129727) and a buffer containing 10 mmol/L ammonium acetate (B1210297) and 0.1% formic acid (70:30, v/v). nih.gov
The selection of the mobile phase composition, pH, and flow rate is optimized to achieve symmetric peak shapes and an efficient run time. dergipark.org.trmdpi.com
Table 1: Examples of Chromatographic Conditions for Fexofenadine Analysis
| Column Type | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|
| Chromolith RP18e | 20 mM ammonium formate-acetonitrile (20:80, v/v) | 1.2 mL/min | jchr.orgnih.gov |
| Reversed-phase C18 (5 µm, 100 x 2.1 mm) | Methanol : Buffer (10 mmol/L ammonium acetate and 0.1% formic acid; 70:30, v/v) | Not Specified | nih.gov |
| X-Bridge C18 | Acetonitrile and 2 mM ammonium acetate (91:9) | 0.6 mL/min | jchr.org |
| LUNA CN (3 µm, 10 cm x 2.0 mm) | Linear gradient of 12 mM ammonium acetate in water and acetonitrile | Not Specified | researchgate.net |
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The process involves optimizing parameters for the specific analyte and internal standard. For fexofenadine and Fexofenadine-d10, detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. nih.gov
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition. For fexofenadine, a common transition is the fragmentation of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 502.1 or 502.3 to a product ion at m/z 466.2. researchgate.netresearchgate.netresearchgate.net The corresponding deuterated internal standard, Fexofenadine-d10, would have a different precursor ion m/z due to the mass difference from the deuterium atoms, allowing it to be detected independently while ensuring it fragments in a predictable and analogous way to the analyte. The specific MRM transition for Fexofenadine-d10 is selected during method development.
Table 2: Mass Spectrometric Parameters for Fexofenadine Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Fexofenadine | Positive ESI | 502 | 466 | researchgate.net |
| Fexofenadine | Positive ESI | 502.17 | 466.2 | researchgate.netnih.gov |
| Fexofenadine | Positive ESI | 502.1 | 466.2 | nih.gov |
A critical aspect of bioanalytical method validation is the assessment of matrix effects. tandfonline.com Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. tandfonline.comnih.gov
The use of a stable isotope-labeled internal standard like Fexofenadine-d10 is the preferred strategy to compensate for these effects. wuxiapptec.comtandfonline.com Because the SIL-IS co-elutes and has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. wuxiapptec.com Therefore, the ratio of the analyte's peak area to the IS peak area should remain constant, even if the absolute signal intensities of both compounds fluctuate due to matrix effects.
However, it is still crucial to monitor the IS signal response across all samples in an analytical run. thermofisher.com A significant variation in the IS response can indicate inconsistent matrix effects, problems with sample processing, or other issues that could compromise data integrity. nih.gov Regulatory guidelines, such as those from the FDA and ICH, recommend evaluating the IS response to ensure the reliability of the bioanalytical data. thermofisher.comeuropa.eu In some cases, even deuterated standards can exhibit slight chromatographic shifts compared to the non-labeled analyte, which could lead to differential matrix effects and suboptimal tracking. nih.govwaters.com Therefore, a thorough evaluation during method development is essential.
Method Validation Parameters for Fexofenadinone-d10 Based Assays
Before an analytical method can be used for routine analysis of study samples, it must undergo a full validation process to demonstrate that it is suitable for its intended purpose. europa.euich.org This validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.orgwjpls.org For assays using Fexofenadine-d10 as an internal standard, validation typically includes the following parameters:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. europa.eu For selectivity, the response from interfering components should not be more than 20% of the analyte response at the lower limit of quantification (LLOQ) and not more than 5% of the IS response. europa.eu
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. For fexofenadine, linearity has been established in ranges such as 2.00-1000 ng/mL with a correlation coefficient (r) of ≥0.99. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In one study, the intra- and inter-day accuracy and precision values met the acceptance criteria set by the FDA. nih.gov Generally, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including bench-top, auto-sampler, and freeze-thaw cycles. nih.govfda.gov
Table 3: Summary of Validation Parameters from a Fexofenadine Assay
| Parameter | Finding/Result | Reference |
|---|---|---|
| Linearity Range | 2.00 - 1000 ng/mL | nih.gov |
| Correlation Coefficient (r) | ≥0.99 | nih.gov |
| Accuracy & Precision | Met US FDA guidelines acceptance criteria | nih.gov |
| Stability | Stable during bench-top, auto-sampler, and freeze-thaw cycle studies | nih.gov |
Application in Analytical Reference Standards and Impurity Profiling
The precision and reliability of pharmaceutical analysis are fundamental to ensuring drug safety and efficacy. In this context, stable isotope-labeled compounds have become indispensable tools. This compound, a deuterated analog of the fexofenadine impurity, Fexofenadinone, serves a critical function in advanced analytical methodologies. Its primary applications are as a certified reference material and in the standardization of quality control processes, which are crucial for accurate impurity profiling.
This compound as a Certified Reference Material
A Certified Reference Material (CRM) is a standard of the highest quality, produced and certified under rigorous protocols such as ISO 17034 and ISO/IEC 17025, to ensure traceability and accuracy. sigmaaldrich.comscientificlabs.co.uk this compound is offered as a stable isotope-labeled reference standard for Fexofenadinone, which is a ketone analog and known impurity of Fexofenadine. pharmaffiliates.comresearchgate.net
The utility of this compound as a reference material stems from its nature as a deuterated internal standard. In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise results. aptochem.comscioninstruments.comclearsynth.com An ideal internal standard behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization, but is clearly distinguishable by the detector. aptochem.com By incorporating ten deuterium atoms, this compound has a higher molecular weight than its non-labeled counterpart, allowing a mass spectrometer to differentiate it from the native Fexofenadinone impurity while maintaining nearly identical physicochemical properties. pharmaffiliates.comaptochem.com This ensures that any variability or sample loss during the analytical process affects both the analyte and the internal standard equally, allowing for accurate quantification through the use of peak area ratios. scioninstruments.com
This compound Compound Properties
| Property | Value | Source |
|---|---|---|
| Catalogue No. | PA STI 041160 | pharmaffiliates.com |
| Molecular Formula | C₃₂H₂₇D₁₀NO₄ | pharmaffiliates.com |
| Molecular Weight | 509.70 | pharmaffiliates.com |
| Synonym | Ketofexofenadine-d10 | pharmaffiliates.com |
Standardization in Pharmaceutical Quality Control and Method Development
The use of this compound is integral to the standardization of analytical methods for pharmaceutical quality control (QC). Pharmaceutical impurity analysis is a critical component of drug development and manufacturing, ensuring the final product is safe and meets regulatory specifications. thermofisher.com The development of robust analytical methods for quantifying impurities like Fexofenadinone requires meticulous validation. jchr.orgdergipark.org.tr
Deuterated internal standards like this compound are pivotal in this process for several reasons:
Enhanced Accuracy and Precision : By compensating for variations in sample preparation and matrix effects, these standards significantly improve the accuracy and precision of measurements. wisdomlib.orgtexilajournal.com Matrix effects, where other compounds in a complex sample interfere with the analyte's signal, are a common challenge that can be mitigated by using a co-eluting stable isotope-labeled standard. clearsynth.com
Higher Throughput : The reliability conferred by internal standards can reduce the need for repeat measurements, increasing assay throughput and lowering rejection rates for analytical runs. aptochem.com
In the context of Fexofenadine production, quality control laboratories must accurately quantify the presence of impurities, including Fexofenadinone. A typical workflow involves adding a known concentration of this compound to all samples and calibration standards. scioninstruments.com When analyzed via LC-MS, the ratio of the response of the native Fexofenadinone to the this compound standard is used for quantification. This approach corrects for potential inconsistencies during analysis, leading to highly reliable results suitable for regulatory submissions and batch release testing. scientificlabs.co.ukaxios-research.com
Illustrative Impact of Internal Standard on Analytical Precision
| Parameter | Without Internal Standard (Hypothetical) | With this compound (Hypothetical) | Principle |
|---|---|---|---|
| Sample Prep Variability | High Impact on Final Result | Low Impact on Final Result | The internal standard corrects for analyte loss during extraction. scioninstruments.com |
| Injection Volume Variation | Direct Impact on Peak Area | No Impact on Area Ratio | Both analyte and standard are affected proportionally. aptochem.com |
| Ion Suppression/Enhancement | Significant Error in Quantification | Minimized Error in Quantification | The co-eluting standard experiences the same matrix effects. clearsynth.comtexilajournal.com |
| Result Precision (RSD%) | >10% | <4% | Improved precision due to correction of systematic and random errors. researchgate.netscioninstruments.com |
This standardization is crucial for stability-indicating methods, where the formation of degradation products under various stress conditions (such as heat, light, or hydrolysis) is monitored over time. researchgate.netjchr.org The use of this compound ensures that the quantification of the Fexofenadinone impurity remains accurate and reliable throughout these studies.
Elucidation of Metabolic Pathways and Xenobiotic Transformations Using Fexofenadinone D10
Application of Deuterated Analogs in Metabolism Studies
Deuterated analogs of a parent drug or its metabolites are powerful instruments in modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (B1214612) (²H or D) creates a molecule that is chemically identical to the original compound but has a greater mass. This mass difference is the key to its utility. In metabolism studies, deuterated compounds are primarily used as internal standards for quantitative bioanalysis by mass spectrometry. caymanchem.comnih.govnih.govbiocat.com
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, thereby correcting for variations during sample preparation and analysis. nih.govnih.gov Stable isotope-labeled internal standards (SIL-IS), such as Fexofenadinone-d10, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification. nih.gov The distinct mass shift allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer.
Investigation of Enzyme-Mediated Biotransformations (e.g., Cytochrome P450 Pathways)
Fexofenadine (B15129), the active metabolite of terfenadine (B1681261), undergoes very limited metabolism in humans, with approximately 5% of an administered dose being biotransformed. drugbank.comwikipedia.orgtaylorandfrancis.commedicines.org.uk A small fraction of this metabolism, around 0.5–1.5%, is attributed to the hepatic cytochrome P450 (CYP) enzyme system, while the majority of the metabolic activity is thought to occur in the intestinal mucosa. taylorandfrancis.com Though the specific CYP isozymes responsible for fexofenadine metabolism have not been definitively elucidated, CYP3A4 is known to be involved in the metabolism of its parent compound, terfenadine. drugbank.com
One of the identified impurities and potential metabolites of fexofenadine is keto-fexofenadine, also known as Fexofenadinone. researchgate.netnih.govukaazpublications.com Investigating the formation of such a minor metabolite requires highly sensitive and specific analytical methods. In such studies, this compound would serve as an essential tool. By adding a known concentration of this compound to in vitro incubation mixtures (e.g., human liver microsomes) or to in vivo samples, researchers can accurately quantify the formation of endogenous Fexofenadinone. This allows for the precise characterization of the kinetics of the biotransformation and the identification of the enzymes involved, such as specific CYP450 isoforms.
| Enzyme Family | Known/Suspected Role | Relevance to Fexofenadinone |
|---|---|---|
| CYP3A4 | Major enzyme in the metabolism of terfenadine (the prodrug of fexofenadine). drugbank.com | A likely candidate for the oxidative metabolism of fexofenadine to Fexofenadinone, although this pathway is minor. |
| Intestinal Enzymes | Believed to be responsible for the majority of the limited metabolism of fexofenadine. taylorandfrancis.com | Could be involved in the formation of Fexofenadinone within the intestinal wall. |
Deuterium Kinetic Isotope Effects on Drug Metabolism and Stability
The replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can result in a significantly slower rate of reaction if this bond cleavage is the rate-determining step of a metabolic pathway.
While specific KIE studies on this compound are not publicly available, the principle has broad applications. If the formation of Fexofenadinone from fexofenadine involves the cleavage of a C-H bond that is deuterated in the this compound molecule, the rate of metabolism would be expected to decrease. This effect is a valuable tool for probing reaction mechanisms. For this compound itself, its deuteration makes it more stable against further metabolism compared to its non-deuterated counterpart, which is a desirable characteristic for an internal standard that should remain unchanged throughout the analytical process.
Identification and Quantification of Metabolites via Isotopic Tracing
The primary application of this compound is as an internal standard for the identification and quantification of the metabolite Fexofenadinone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comchemicalbook.com In this technique, a sample (e.g., plasma, urine) is first "spiked" with a known amount of this compound.
During LC-MS/MS analysis, both the analyte (Fexofenadinone) and the internal standard (this compound) are ionized and fragmented. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound. Due to the deuterium labeling, this compound and its fragments will have a higher mass-to-charge ratio (m/z) than Fexofenadinone. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the Fexofenadinone metabolite in the original sample with high accuracy and precision. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Analysis |
|---|---|---|---|
| Fexofenadinone (Keto-fexofenadine) | 499.65 (as [M+H]⁺) | (Specific fragment ion) | Analyte to be quantified |
| This compound | 509.7 (as [M+H]⁺) | (Specific fragment ion +10 Da) | Internal Standard for quantification |
Note: The exact m/z values may vary depending on the specific deuteration pattern and the adduct ion formed.
This isotopic tracing method is fundamental for reliably characterizing the metabolic profile of drugs like fexofenadine, especially for identifying and quantifying minor metabolites that could otherwise be missed or inaccurately measured due to matrix effects or extraction inconsistencies.
Fexofenadinone D10 in Pharmacokinetic Research Methodologies
Utilization of Deuterated Compounds for Pharmacokinetic Profiling
Deuterated compounds, such as Fexofenadinone-d10, are indispensable in modern pharmacokinetic profiling, primarily for their role as internal standards in bioanalytical methods. clearsynth.comaptochem.com The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, results in a molecule that is chemically almost identical to the parent compound but has a higher mass. metsol.comlucerna-chem.ch This subtle yet significant modification allows for its distinct detection in mass spectrometry (MS) analysis. scioninstruments.com
The primary advantage of using a deuterated internal standard is the ability to correct for variability during sample preparation and analysis. scioninstruments.comkcasbio.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly used to quantify drugs and their metabolites in biological matrices like plasma, the deuterated standard co-elutes with the non-labeled analyte. aptochem.comkcasbio.com This co-elution ensures that any variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response affect both the analyte and the internal standard similarly. scioninstruments.comkcasbio.com Consequently, the ratio of the analyte's response to the internal standard's response provides a highly accurate and precise measure of the analyte's concentration. clearsynth.com
The use of stable isotope-labeled internal standards, like this compound, is considered the gold standard in bioanalysis and is recommended by regulatory agencies. kcasbio.comnih.gov This approach significantly enhances the robustness and reliability of pharmacokinetic data, which is fundamental for determining key parameters such as bioavailability, clearance, and volume of distribution. symeres.comadesisinc.com The improved accuracy and precision afforded by deuterated standards lead to more reliable assessments of a drug's pharmacokinetic profile. clearsynth.comnih.gov
Design and Implementation of Research Studies Employing this compound
Research studies designed to investigate the pharmacokinetics of fexofenadine (B15129) and its metabolites often incorporate this compound as an internal standard in the analytical methodology. These studies are meticulously designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.
A typical study design involves the administration of fexofenadine to subjects, followed by the collection of biological samples (most commonly plasma) at various time points. bioline.org.br To quantify the concentration of fexofenadine and its metabolites in these samples, a validated bioanalytical method using LC-MS/MS is employed. In this method, a known amount of this compound is added to each plasma sample before processing. nih.gov
The development and validation of such an analytical method are critical steps. For instance, a rapid and sensitive LC-MS/MS method for the quantification of fexofenadine in human plasma has been developed using a deuterated analog as the internal standard. nih.govresearchgate.net These methods often involve protein precipitation to remove larger molecules from the plasma, followed by chromatographic separation on a specialized column. nih.gov The mass spectrometer is then used to detect and quantify both the analyte and the deuterated internal standard. rsc.org
The data generated from these studies, in the form of concentration-time profiles, are then used to calculate essential pharmacokinetic parameters. The use of this compound ensures that these calculated parameters are based on highly accurate and reliable concentration measurements.
A study investigating the suppression of the internal standard signal by the co-eluting analyte in LC-ESI-MS used a fexofenadine/d6-fexofenadine pair. rsc.orgnih.gov The results showed that while signal suppression of the internal standard could occur at higher flow rates, the ratio of the analyte to the internal standard remained consistent, ensuring accurate quantification. rsc.orgnih.gov
Table 1: Example of a Bioanalytical Method Validation Parameter for Fexofenadine using a Deuterated Internal Standard
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL nih.gov |
| Inter-day Precision (RSD) | < 15% researchgate.net |
| Intra-day Precision (RSD) | < 15% researchgate.net |
| Accuracy (RE) | 1.55% to 5.51% researchgate.net |
| Mean Recovery | 64.8% - 74.3% researchgate.net |
This table is a composite representation based on typical validation results reported in the literature and does not represent a single specific study.
Assessment of Drug Disposition and Elimination Mechanisms
Understanding the disposition and elimination of a drug is a cornerstone of pharmacokinetic research. grafiati.comnih.gov Fexofenadine, the parent compound of this compound, is known to be a substrate for various drug transporters, which play a significant role in its disposition. grafiati.com Studies utilizing deuterated standards help in accurately quantifying the concentrations of the drug and its metabolites in different biological compartments, thereby providing a clearer picture of its absorption, distribution, and excretion pathways. uwo.ca
Fexofenadine is primarily eliminated unchanged, with about 80% of the dose excreted in the feces and 11% in the urine. drugbank.com It undergoes minimal metabolism, with only about 5% of the dose being metabolized. drugbank.com The accurate measurement of fexofenadine in plasma, urine, and feces, facilitated by the use of a deuterated internal standard, is crucial for constructing a precise mass balance and understanding the roles of renal and biliary excretion in its clearance. drugbank.com
Furthermore, by accurately measuring drug concentrations, researchers can investigate the impact of various factors, such as genetic polymorphisms in drug transporters or co-administration of other drugs, on the disposition of fexofenadine. uwo.ca For example, studies have shown that the bioavailability of fexofenadine can be significantly altered by certain foods and other drugs, and deuterated standards are vital for the precise quantification needed in such drug-drug and drug-food interaction studies. mdpi.comnih.gov
Table 2: Key Pharmacokinetic Parameters of Fexofenadine
| Parameter | Value | Source |
| Bioavailability | ~33% | drugbank.com |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | drugbank.com |
| Volume of Distribution (Vd) | 5.4 - 5.8 L/kg | drugbank.com |
| Plasma Protein Binding | 60% - 70% | drugbank.com |
| Elimination Half-life | 11 - 15 hours | drugbank.com |
| Primary Elimination Route | Biliary and renal excretion | drugbank.com |
Population Pharmacokinetic Modeling with Deuterated Probes
Population pharmacokinetic (PopPK) modeling is a powerful statistical approach used to understand the variability in drug concentrations among a patient population and to identify the factors that influence this variability. frontiersin.orgdovepress.com These models are essential for optimizing dosing regimens for specific patient populations. The accuracy of PopPK models is highly dependent on the quality of the input data, which are the drug concentration measurements from individuals in the target population. dovepress.com
The use of deuterated probes, such as this compound, as internal standards in the bioanalytical methods that generate these concentration data is crucial for the development of robust and reliable PopPK models. frontiersin.orgdiva-portal.org The high precision and accuracy of the data minimize the measurement error, allowing the model to more accurately estimate the true pharmacokinetic parameters and the sources of their variability.
In the context of fexofenadine, PopPK models can be used to evaluate the impact of covariates such as age, weight, renal function, and genetic factors on its pharmacokinetics. frontiersin.orgdovepress.com For instance, a PopPK model could be developed to assess how renal impairment affects the clearance of fexofenadine, given that a portion of the drug is eliminated via the kidneys. drugbank.com The reliable data obtained using a deuterated internal standard would be critical in accurately quantifying the relationship between renal function and fexofenadine clearance.
The insights gained from PopPK models built on high-quality data can guide dose adjustments for special populations, such as patients with kidney disease, to ensure efficacy while minimizing the risk of adverse effects.
Mechanistic Studies and Probe Applications of Fexofenadinone D10
Role in Investigating Drug Transporter Activity (e.g., P-glycoprotein)
Fexofenadine (B15129) is widely recognized and recommended by regulatory bodies like the US Food and Drug Administration (FDA) as an in vivo probe substrate for studying the activity of key drug transporters. frontiersin.orgnih.gov Its utility stems from the fact that its absorption and disposition are largely controlled by transporters rather than metabolic enzymes. simulations-plus.com The primary transporters involved are the efflux transporter P-glycoprotein (P-gp, also known as ABCB1) and uptake transporters such as Organic Anion-Transporting Polypeptides (OATPs). mdpi.comsimulations-plus.comnih.gov
P-gp is an efflux transporter expressed in tissues with excretory functions, including the intestine, liver, and kidneys, where it actively pumps substrates out of cells. frontiersin.orgmdpi.com Fexofenadine is a well-established P-gp substrate. mdpi.comwikipedia.org This interaction limits its intestinal absorption and facilitates its excretion, significantly impacting its bioavailability. nih.govjiaci.org Consequently, changes in fexofenadine's plasma concentration can serve as an index of P-gp activity. For instance, co-administration with P-gp inhibitors like ketoconazole (B1673606) or erythromycin (B1671065) leads to increased plasma levels of fexofenadine, while P-gp inducers like rifampicin (B610482) can decrease its exposure. wikipedia.orgjiaci.org
Beyond P-gp, fexofenadine is also a substrate for uptake transporters, primarily OATP1A2, OATP1B1, OATP1B3, and OATP2B1, which facilitate its entry into cells, particularly in the intestine and liver. simulations-plus.comresearchgate.net The interaction with OATPs is notably demonstrated by the well-known food-drug interaction with fruit juices. Grapefruit, orange, and apple juices contain substances that inhibit OATPs, leading to a significant decrease in fexofenadine absorption and plasma concentrations. drugbank.comnih.govjiaci.org This makes fexofenadine a valuable probe for assessing OATP-mediated drug interactions.
Table 1: Key Drug Transporters Interacting with Fexofenadine
| Transporter | Family | Function | Location of Interaction | Impact on Fexofenadine |
|---|---|---|---|---|
| P-glycoprotein (P-gp/ABCB1) | ATP-binding cassette (ABC) | Efflux | Intestine, Liver, Kidney | Limits absorption, promotes excretion |
| OATP1A2 | Solute carrier (SLC) | Uptake | Intestine | Facilitates absorption |
| OATP1B1 | Solute carrier (SLC) | Uptake | Liver (hepatocytes) | Facilitates hepatic uptake |
| OATP1B3 | Solute carrier (SLC) | Uptake | Liver (hepatocytes) | Facilitates hepatic uptake |
| OATP2B1 | Solute carrier (SLC) | Uptake | Intestine | Facilitates absorption |
| MRP2 (ABCC2) | ATP-binding cassette (ABC) | Efflux | Liver, Kidney, Intestine | Contributes to excretion |
| OAT3 | Solute carrier (SLC) | Uptake | Kidney | Facilitates renal uptake for excretion |
This table summarizes the primary transporters identified in research that interact with fexofenadine, influencing its pharmacokinetic profile. Data sourced from mdpi.comfrontiersin.orgnih.govsimulations-plus.comnih.govresearchgate.net.
In Vitro and Ex Vivo Models for Transport and Interaction Studies
To elucidate the specific mechanisms of transporter-mediated disposition, fexofenadine is extensively studied using various preclinical models.
In Vitro Models: These models are crucial for isolating the function of individual transporters.
Caco-2 Cell Monolayers: These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier and expresses transporters like P-gp. diva-portal.orgnih.gov Studies using Caco-2 cells show polarized transport of fexofenadine, where the permeability from the basolateral-to-apical side is significantly higher (28- to 85-fold) than in the opposite direction. diva-portal.org This indicates active efflux, which can be saturated at higher concentrations and inhibited by known P-gp inhibitors like verapamil (B1683045) and ketoconazole, confirming P-gp as the main transporter in this model. diva-portal.org
Transfected Cell Lines: To study the role of a specific transporter in isolation, cell lines like HeLa or HEK293 are genetically engineered to express a single human transporter (e.g., OATP1A2, OATP1B1, P-gp). researchgate.netresearchgate.net Studies using HeLa cells expressing various human and rat uptake transporters have helped quantify the specific contribution of each to fexofenadine transport. researchgate.net For example, research with HeLa cells transfected with OATP1A2 has been used to determine the molecular basis of drug interactions observed in clinical cocktail studies. researchgate.net
Ex Vivo Models: These models use intact tissues to study transport in a more physiologically relevant environment.
Ussing Chamber System: This system uses freshly excised intestinal tissue from rats to measure the permeability of fexofenadine across the intestinal mucosa. nih.gov Such studies have demonstrated that the transport of fexofenadine is saturable and can be decreased by OATP inhibitors, providing evidence for the role of influx transporters in its intestinal absorption. nih.gov
Perfused Organ Models: Isolated perfused rat liver models have been used to investigate the impact of herbal products on the biliary clearance of fexofenadine. researchgate.net These experiments showed that substances like garlic and ginkgo could increase the biliary clearance of fexofenadine, suggesting an induction of hepatic transporters. researchgate.net
Table 2: Representative Data from In Vitro Fexofenadine Transport Studies
| Model System | Parameter Measured | Finding | Implication |
|---|---|---|---|
| Caco-2 Cells | Apparent Permeability (Papp) | Papp (basolateral-to-apical) was 28-85 times higher than Papp (apical-to-basolateral). diva-portal.org | Demonstrates potent active efflux. |
| Caco-2 Cells | Effect of P-gp Inhibitor (Verapamil) | Verapamil inhibited fexofenadine secretion with an IC50 of 8.44 µM. diva-portal.org | Confirms fexofenadine is a P-gp substrate. |
| HeLa Cells expressing OATP1A2 | Michaelis-Menten constant (Km) | The Km for fexofenadine transport by OATP1A2 was determined to be 30 µM. researchgate.net | Characterizes the binding affinity of fexofenadine for this uptake transporter. |
| Rat Intestine (in situ) | Effect of SDS | The permeability of fexofenadine increased in the presence of sodium dodecyl sulfate (B86663) (SDS). nih.gov | Suggests that surfactants can enhance the low passive permeability of fexofenadine. |
This table presents selected findings from in vitro studies that characterize the transport mechanisms of fexofenadine. Data sourced from diva-portal.orgnih.govresearchgate.net.
Advanced Approaches in Mechanistic Drug-Drug Interaction Research
The understanding of fexofenadine's transporter-mediated kinetics has enabled its use in more complex research methodologies to predict and explain drug-drug interactions (DDIs).
Probe Drug Cocktails: Fexofenadine is often included in "cocktail" studies, where several probe drugs are administered simultaneously at sub-therapeutic doses. mdpi.com Each probe is a specific substrate for a different enzyme or transporter (e.g., caffeine (B1668208) for CYP1A2, midazolam for CYP3A4, and fexofenadine for P-gp/OATPs). mdpi.com This approach allows researchers to evaluate the activity of multiple pathways from a single experiment, providing a comprehensive picture of an individual's metabolic and transport phenotype. mdpi.com It is particularly useful for assessing the net effect of an investigational drug that may inhibit or induce multiple pathways. However, interactions between the probe drugs themselves must be considered, as a study noted a 40% decrease in fexofenadine exposure when it was administered as part of a five-drug cocktail. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. simulations-plus.com For fexofenadine, PBPK models are developed by integrating data from in vitro experiments (e.g., transporter kinetics from cell lines) with clinical data. simulations-plus.com These models can account for the complex interplay between various transporters (e.g., P-gp, OATPs) in different organs. simulations-plus.com Validated PBPK models for fexofenadine are used to predict the magnitude of DDIs with P-gp inhibitors (like itraconazole) and inducers (like rifampicin), helping to forecast clinical outcomes and inform drug development and labeling. simulations-plus.com
Table 3: Examples of Fexofenadine Drug-Drug Interactions (DDIs)
| Interacting Drug/Substance | Mechanism of Interaction | Effect on Fexofenadine Pharmacokinetics |
|---|---|---|
| Ketoconazole, Erythromycin | P-gp Inhibition | Increased plasma concentration. wikipedia.org |
| Rifampicin (single dose) | OATP Inhibition | Increased plasma concentration. mdpi.com |
| Rifampicin (chronic dosing) | P-gp Induction | Decreased plasma concentration. jiaci.org |
| Ritonavir | P-gp Inhibition | Substantially raised systemic exposure. mdpi.com |
| Grapefruit/Apple/Orange Juice | OATP Inhibition | Decreased AUC and Cmax. drugbank.com |
| Carbamazepine | P-gp Induction | Decreased Cmax of both (R)- and (S)-fexofenadine. mdpi.com |
This table illustrates how different inhibitors and inducers of drug transporters affect the systemic exposure of fexofenadine. Data sourced from drugbank.commdpi.comwikipedia.orgjiaci.org.
Future Directions and Emerging Research Avenues
Integration of Fexofenadinone-d10 with Advanced Omics Technologies
The use of stable isotope-labeled compounds is foundational to quantitative analysis in mass spectrometry-based omics studies. This compound is particularly well-suited for integration with metabolomics, proteomics, and lipidomics to precisely quantify its non-deuterated counterpart and related metabolic products.
In metabolomics, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. umweltbundesamt.de Its chemical properties are nearly identical to the endogenous Fexofenadinone, ensuring similar behavior during sample extraction, ionization, and chromatographic separation. However, its increased mass due to the ten deuterium (B1214612) atoms allows it to be clearly distinguished by the mass spectrometer. This enables accurate quantification of the analyte by correcting for matrix effects and variations in instrument response.
The integration of multi-omics approaches holds the potential to provide a comprehensive understanding of the molecular and genetic interactions of drugs. nih.gov Advanced omics technologies could utilize this compound in pharmacokinetic studies to trace the metabolic fate of Fexofenadine (B15129) with high precision, helping to build a more complete picture of its biotransformation and distribution.
| Property | Fexofenadinone | This compound | Rationale for Use in Omics |
| Molecular Formula | C₃₂H₃₇NO₄ | C₃₂H₂₇D₁₀NO₄ pharmaffiliates.com | Near-identical chemical properties for co-elution in chromatography. |
| Molecular Weight | 499.65 g/mol axios-research.com | 509.70 g/mol pharmaffiliates.com | Sufficient mass shift for clear differentiation in a mass spectrometer. |
| Isotopic Purity | Natural Abundance | High (>98%) | Minimizes cross-signal interference, ensuring accurate quantification. |
| Chemical Reactivity | Standard | Virtually Identical | Ensures it behaves like the analyte during sample preparation and analysis. |
This table illustrates the key molecular properties of Fexofenadinone and its deuterated analog, this compound, that make the latter an effective tool in advanced omics research.
Computational and Predictive Modeling for Deuterated Compound Behavior
Recent advancements in computational chemistry allow for the predictive modeling of how deuteration impacts a molecule's behavior. alfa-chemistry.com These models are crucial for understanding the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions involving the cleavage of this bond. gabarx.combioscientia.de
Pharmacokinetic simulations can predict changes in a drug's absorption, distribution, metabolism, and excretion (ADME) profile upon deuteration. alfa-chemistry.com For this compound, computational tools could model how the deuterium substitution on the phenyl rings and piperidine (B6355638) moiety might alter its susceptibility to cytochrome P450 (CYP) enzymes, potentially leading to a longer half-life or a different metabolite profile compared to the non-deuterated version.
Molecular dynamics and quantum mechanics methods, such as Density Functional Theory (DFT), can provide deep insights into how deuteration affects bond strength and molecular vibrations. researchgate.netrsc.org These computational approaches can be used to screen and prioritize specific sites for deuteration on a molecule to achieve a desired therapeutic effect, accelerating the design and testing of new deuterated compounds. alfa-chemistry.com
| Modeling Technique | Application to Deuterated Compounds | Potential Insights for this compound |
| Pharmacokinetic (PK) Simulations | Predicts effects on ADME properties. alfa-chemistry.com | Modeling of potential changes in plasma concentration and half-life. |
| Molecular Dynamics (MD) Studies | Understands how deuterium affects molecular stability and target interactions. alfa-chemistry.com | Simulation of the binding affinity of this compound to its biological targets. |
| Quantum Mechanics (e.g., DFT) | Calculates the strength of C-D vs. C-H bonds and predicts the magnitude of the KIE. researchgate.netrsc.org | Prediction of specific metabolic sites on the molecule that would be slowed by deuteration. |
| Machine Learning/QUBO Models | Can be trained on quantum chemistry data to rapidly predict properties of novel deuterated variants. researchgate.net | High-throughput virtual screening of different deuteration patterns on the Fexofenadinone scaffold. |
This table summarizes advanced computational models and their role in predicting the behavior of deuterated compounds like this compound.
Broader Implications of Deuterated Analogs in Systems Pharmacology Research
Systems pharmacology aims to understand how drugs affect the body as a whole system by integrating data from multiple biological scales. Deuterated analogs are powerful tools in this field because they allow for subtle, yet significant, modifications of a drug's metabolic profile without altering its primary pharmacological action. bioscientia.de
The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolism on an existing drug are replaced with deuterium. This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced peak concentrations (potentially lowering toxicity), and a more consistent plasma level. acs.orgresearchgate.net The first deuterated drug to receive FDA approval, Deutetrabenazine, successfully utilized this principle to offer a better dosing regimen and tolerability compared to its parent drug, Tetrabenazine. researchgate.net
| Feature | Standard Drug (Protio-analog) | Deuterated Analog | Implication for Systems Pharmacology |
| Metabolic Rate | Standard rate of metabolism. | Often slower due to the Kinetic Isotope Effect (KIE). gabarx.com | Allows for the study of how prolonged parent drug exposure affects biological networks. |
| Metabolite Profile | May produce active or undesirable metabolites. | Can reduce the formation of certain metabolites. bioscientia.de | Enables investigation into the specific pharmacological or toxicological roles of metabolites. |
| Pharmacodynamics | Unchanged receptor selectivity. bioscientia.de | Receptor selectivity is typically identical to the protio-analog. bioscientia.de | Isolates the effects of altered pharmacokinetics on the system, while keeping the primary drug-target interaction constant. |
| Clinical Profile | Established efficacy and dosing regimen. | Potential for improved dosing, efficacy, or tolerability. acs.org | Provides a pathway to optimize therapy and understand the systemic impact of pharmacokinetic variability. |
This table compares the general characteristics of standard drugs and their deuterated analogs, highlighting the implications for systems pharmacology research.
Q & A
Basic: How is Fexofenadinone-d10 characterized for isotopic purity in experimental settings?
Methodological Answer:
Isotopic purity is critical for deuterated compounds. Techniques include:
- Nuclear Magnetic Resonance (NMR): Assess deuterium incorporation via <sup>2</sup>H-NMR, comparing peak integrals to non-deuterated analogs .
- Mass Spectrometry (MS): High-resolution MS quantifies isotopic enrichment by analyzing mass-to-charge (m/z) ratios and isotopic distribution patterns .
- Chromatographic Validation: Pair LC-MS or GC-MS with calibration curves using certified reference materials to confirm purity thresholds (e.g., ≥98% deuterium incorporation) .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ion transitions (e.g., m/z 345 → 227 for this compound) with deuterated internal standards to correct for matrix effects .
- Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 cartridges to enhance detection limits (e.g., 0.1 ng/mL in plasma) .
- Method Validation: Follow ICH guidelines for linearity (R<sup>2</sup> > 0.99), precision (CV < 15%), and recovery (85–115%) .
Advanced: How can researchers optimize synthetic routes for this compound to maximize deuterium retention?
Methodological Answer:
- Deuterium Source Selection: Use deuterated solvents (e.g., D2O, CD3OD) and reagents (e.g., NaBD4) to minimize proton exchange .
- Reaction Monitoring: Employ real-time <sup>2</sup>H-NMR to track deuterium incorporation during synthesis steps .
- Post-Synthesis Stabilization: Lyophilize products under inert atmospheres to prevent isotopic dilution via ambient moisture .
Advanced: How should contradictions in pharmacokinetic data for this compound be analyzed?
Methodological Answer:
- Root-Cause Analysis:
- Sample Preparation: Verify homogenization and storage conditions (e.g., -80°C vs. room temperature) to rule out degradation .
- Instrument Calibration: Recalibrate MS detectors using fresh standards to address signal drift .
- Statistical Reconciliation: Apply Bland-Altman plots or Cohen’s kappa to evaluate inter-laboratory variability .
- Controlled Replication: Repeat experiments with stricter environmental controls (e.g., humidity, light exposure) .
Advanced: What experimental controls are essential when using this compound in metabolic stability studies?
Methodological Answer:
- Matrix-Matched Controls: Include blank biological matrices (e.g., liver microsomes) spiked with this compound to distinguish analyte signals from endogenous interference .
- Isotope Dilution Controls: Co-incubate with non-deuterated analogs to quantify isotopic exchange rates under physiological conditions .
- Enzymatic Activity Controls: Use CYP450 inhibitors (e.g., ketoconazole) to confirm enzyme-specific metabolic pathways .
Basic: How is this compound validated as an internal standard in environmental trace analysis?
Methodological Answer:
- Co-Elution Testing: Ensure this compound elutes near the target analyte (e.g., Fexofenadinone) to correct for retention time shifts .
- Ion Suppression Studies: Compare signal intensities in solvent vs. matrix (e.g., soil extracts) to assess ion suppression/enhancement .
- Cross-Validation: Validate against alternative standards (e.g., <sup>13</sup>C-labeled analogs) to confirm method robustness .
Advanced: What strategies mitigate deuterium loss in this compound during long-term stability studies?
Methodological Answer:
- Storage Optimization: Use amber vials under argon to prevent photolytic and oxidative degradation .
- Stability-Indicating Assays: Monitor deuterium content via quarterly LC-MS/MS analyses, establishing a degradation kinetic model (e.g., Arrhenius plots) .
- Formulation Additives: Incorporate stabilizers (e.g., antioxidants like BHT) in stock solutions .
Basic: What criteria define a robust hypothesis when studying this compound’s isotopic effects?
Methodological Answer:
- FINER Framework: Ensure hypotheses are Feasible (resource-aware), Interesting (novel isotopic interactions), Novel (unexplored deuterium effects), Ethical, and Relevant (e.g., pharmacokinetic variability) .
- PICOT Structure: Define Population (e.g., in vitro systems), Intervention (deuterium incorporation), Comparison (non-deuterated analogs), Outcome (metabolic half-life), Timeframe (e.g., 24-hour incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
